molecular formula C30H36N4O3S3 B2990175 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 489470-97-5

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide

Cat. No.: B2990175
CAS No.: 489470-97-5
M. Wt: 596.82
InChI Key: LSZYBVNBUFABMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of small molecules characterized by a fused bicyclic core structure: a tetrahydrothieno[2,3-c]pyridine ring substituted at the 3-position with a benzo[d]thiazol-2-yl group and at the 6-position with an isopropyl group. The benzamide moiety at the 2-position of the thieno ring is further modified with a sulfamoyl group bearing N-butyl and N-ethyl substituents. This structural framework is associated with biological activity, particularly in modulating enzymatic targets such as apurinic/apyrimidinic endonuclease 1 (APE1), as evidenced by analogs in this series . The compound’s design leverages lipophilic substituents (e.g., isopropyl, butyl-ethyl) to optimize membrane permeability and target binding, while the sulfamoyl group may enhance solubility or engage in hydrogen-bonding interactions with enzymatic active sites.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S3/c1-5-7-17-34(6-2)40(36,37)22-14-12-21(13-15-22)28(35)32-30-27(29-31-24-10-8-9-11-25(24)38-29)23-16-18-33(20(3)4)19-26(23)39-30/h8-15,20H,5-7,16-19H2,1-4H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZYBVNBUFABMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article explores the synthesis, biological characterization, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups, which include:

  • Benzo[d]thiazole moiety
  • Tetrahydrothieno[2,3-c]pyridine structure
  • Sulfamoylbenzamide component

The molecular formula is C25H26ClN3O2S2C_{25}H_{26}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 500.1 g/mol.

Inhibition of APE1

One of the primary targets for this compound is the apurinic/apyrimidinic endonuclease 1 (APE1) , an essential enzyme involved in the base excision repair (BER) pathway. APE1 is responsible for repairing DNA damage and has been linked to tumor cell resistance against various chemotherapeutic agents. The compound exhibits potent inhibition of APE1 activity, which may enhance the efficacy of alkylating agents such as temozolomide and methylmethane sulfonate in cancer treatment .

Antiviral Activity

In addition to its anticancer properties, recent studies have suggested that this compound may possess antiviral activity. In vitro assays have demonstrated effectiveness against a range of viruses, including respiratory syncytial virus (RSV), human rhinovirus (HRV), and influenza A virus. However, further investigations are required to establish its efficacy and safety in vivo.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the compound's structure can significantly influence its biological activity. The presence of the thiazole moiety appears crucial for maintaining inhibitory activity against APE1. Studies involving various analogs have shown that certain substitutions can enhance or diminish this activity .

Case Studies

  • Cancer Therapeutics :
    • A study demonstrated that this compound could potentiate the cytotoxic effects of existing chemotherapeutic agents in HeLa cell models, leading to increased apoptosis rates in treated cells. The mechanism was linked to hyper-accumulation of apurinic sites following treatment with alkylating agents .
  • Antiviral Research :
    • Another investigation focused on the antiviral properties of the compound, revealing promising results against several viral strains in vitro. The mechanism by which it exerts these effects is still under exploration but may involve modulation of immune responses or direct viral inhibition.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectsReferences
APE1 InhibitionDNA RepairPotentiation of cytotoxicity in cancer
Antiviral ActivityViral PathwaysInhibition of RSV, HRV, Influenza A
Immunomodulatory EffectsImmune ResponseModulation of immune cell activity

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityComments
Thiazole PresenceEssential for APE1 inhibitionCritical for maintaining biological activity
Substitutions on Aromatic RingsVariable impact on potencySpecific substitutions enhance or reduce activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against three closely related analogs (Table 1).

Table 1: Structural and Functional Comparison of Key Analogs

Compound ID 6-Substituent Benzamide/Sulfamoyl Group Biological Activity (APE1 IC₅₀) Pharmacokinetics (Mouse)
Target Compound Isopropyl 4-(N-butyl-N-ethylsulfamoyl)benzamide Not reported Not reported
Acetamide analog Isopropyl Acetamide Single-digit µM High plasma/brain exposure
Diethylsulfamoyl analog Ethyl 4-(N,N-diethylsulfamoyl)benzamide Not reported Not reported
Dipropylsulfamoyl HCl Methyl 4-(N,N-dipropylsulfamoyl)benzamide (HCl) Not reported Not reported

Key Observations:

In contrast, ethyl and methyl substituents reduce steric hindrance, which may compromise target affinity but improve solubility.

Sulfamoyl/Alkyl Group Modifications: The target compound’s N-butyl-N-ethylsulfamoyl group balances lipophilicity and steric demand, which could prolong metabolic stability compared to smaller substituents (e.g., diethyl or dipropyl ). The acetamide analog lacks a sulfamoyl group, relying instead on a simpler acetamide moiety. Despite this, it exhibits potent APE1 inhibition (IC₅₀ in µM range), suggesting the benzo[d]thiazol-2-yl and tetrahydrothieno[2,3-c]pyridine core are critical for activity.

Pharmacokinetic Considerations :

  • The acetamide analog demonstrates favorable in vivo pharmacokinetics, with significant plasma and brain exposure in mice. This highlights the importance of the isopropyl substituent and core structure in tissue penetration. The target compound’s sulfamoyl group may further modulate these properties, though experimental data are lacking.

Mechanistic Insights:

  • Sulfamoyl groups, as seen in the target compound and analogs , may mimic phosphate or carboxylate groups in enzyme substrates, enabling competitive inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.